2-Chloroquinoxaline-6-sulphonyl chloride
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Overview
Description
2-chloroquinoxaline-6-sulfonyl chloride is a chemical compound with the molecular formula C8H4Cl2N2O2S and a molecular weight of 263.1 g/mol . It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroquinoxaline-6-sulfonyl chloride typically involves the chlorination of quinoxaline derivatives. One common method includes the reaction of quinoxaline with chlorosulfonic acid, followed by chlorination with thionyl chloride . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2-chloroquinoxaline-6-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is usually produced in powder form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
2-chloroquinoxaline-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: In the presence of water, it can hydrolyze to form quinoxaline-6-sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents like dichloromethane and acetonitrile are often used to dissolve the reactants and facilitate the reactions.
Catalysts: Catalysts such as triethylamine can be used to enhance the reaction rates.
Major Products
The major products formed from the reactions of 2-chloroquinoxaline-6-sulfonyl chloride include sulfonamide derivatives, sulfonate esters, and quinoxaline-6-sulfonic acid .
Scientific Research Applications
2-chloroquinoxaline-6-sulfonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds, including antimicrobial and anticancer agents.
Material Science: The compound is utilized in the development of advanced materials with specific properties, such as conductivity and stability.
Biological Research: It serves as a reagent in the modification of biomolecules and the study of enzyme mechanisms.
Industrial Applications: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloroquinoxaline-6-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives. These reactions can modify the activity of enzymes and other biological molecules, making the compound useful in medicinal chemistry and biological research. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
2-chloroquinoxaline-6-sulfonyl chloride can be compared with other quinoxaline derivatives and sulfonyl chlorides:
Quinoxaline Derivatives: Compounds like quinoxaline-2,3-dione and quinoxaline-6-sulfonamide share similar structural features but differ in their reactivity and applications.
Sulfonyl Chlorides: Other sulfonyl chlorides, such as benzenesulfonyl chloride and toluenesulfonyl chloride, have different reactivity profiles and are used in different contexts.
List of Similar Compounds
- Quinoxaline-2,3-dione
- Quinoxaline-6-sulfonamide
- Benzenesulfonyl chloride
- Toluenesulfonyl chloride
Properties
Molecular Formula |
C8H4Cl2N2O2S |
---|---|
Molecular Weight |
263.10 g/mol |
IUPAC Name |
2-chloro-1,6-naphthyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C8H4Cl2N2O2S/c9-8-7(15(10,13)14)3-5-4-11-2-1-6(5)12-8/h1-4H |
InChI Key |
WQTADZZTBSAPRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=CC(=C(N=C21)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
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